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Compound of Interest

Compound Name: 1,3-Di-tert-butylbenzene

Cat. No.: B094130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sterically hindered aromatic compounds, particularly substituted phenols, are of significant

interest across various scientific disciplines, including medicinal chemistry and materials

science, primarily for their potent antioxidant properties. The strategic placement of bulky alkyl

groups, typically tert-butyl groups, ortho to the hydroxyl moiety, imparts unique reactivity and

stability to these molecules. This guide provides an objective comparison of three prominent

sterically hindered phenols: 2,6-di-tert-butylphenol (2,6-DTBP), 2,4,6-tri-tert-butylphenol (2,4,6-

TTBP), and the widely used synthetic antioxidant, butylated hydroxytoluene (BHT). The

comparative analysis is supported by a compilation of their physical, spectroscopic, and

antioxidant properties, alongside a detailed experimental protocol for assessing antioxidant

efficacy.

Comparative Data of Hindered Phenols
The following tables summarize key quantitative data for 2,6-DTBP, 2,4,6-TTBP, and BHT,

facilitating a direct comparison of their fundamental properties.
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Property
2,6-Di-tert-
butylphenol

2,4,6-Tri-tert-
butylphenol

Butylated
Hydroxytoluene
(BHT)

CAS Number 128-39-2[1] 732-26-3[2] 128-37-0[3]

Molecular Formula C₁₄H₂₂O[1] C₁₈H₃₀O[2] C₁₅H₂₄O[3]

Molar Mass ( g/mol ) 206.33[1] 262.43 220.35[3]

Appearance
Colorless to light

yellow solid[1][4]
White solid[2]

White or light yellow

crystal[5][6]

Melting Point (°C) 34-37[1] 125-130 69-73[5]

Boiling Point (°C) 253[1] 277 265[5]

Solubility

Insoluble in water;

soluble in organic

solvents[1][4]

Insoluble in water;

soluble in organic

solvents[2][7]

Insoluble in water;

soluble in organic

solvents[5][6]

Table 2: Spectroscopic Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://vinatiorganics.com/butyl-phenols/2-6-di-tertiary-butyl-phenol-2-6-dtbp-cas-128-39-2/
https://en.wikipedia.org/wiki/2,4,6-Tri-tert-butylphenol
https://en.wikipedia.org/wiki/Butylated_hydroxytoluene
https://vinatiorganics.com/butyl-phenols/2-6-di-tertiary-butyl-phenol-2-6-dtbp-cas-128-39-2/
https://en.wikipedia.org/wiki/2,4,6-Tri-tert-butylphenol
https://en.wikipedia.org/wiki/Butylated_hydroxytoluene
https://vinatiorganics.com/butyl-phenols/2-6-di-tertiary-butyl-phenol-2-6-dtbp-cas-128-39-2/
https://en.wikipedia.org/wiki/Butylated_hydroxytoluene
https://vinatiorganics.com/butyl-phenols/2-6-di-tertiary-butyl-phenol-2-6-dtbp-cas-128-39-2/
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Di-tert-butylphenol
https://en.wikipedia.org/wiki/2,4,6-Tri-tert-butylphenol
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8355755.htm
https://www.sciencemadness.org/smwiki/index.php/Butylated_hydroxytoluene
https://vinatiorganics.com/butyl-phenols/2-6-di-tertiary-butyl-phenol-2-6-dtbp-cas-128-39-2/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8355755.htm
https://vinatiorganics.com/butyl-phenols/2-6-di-tertiary-butyl-phenol-2-6-dtbp-cas-128-39-2/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8355755.htm
https://vinatiorganics.com/butyl-phenols/2-6-di-tertiary-butyl-phenol-2-6-dtbp-cas-128-39-2/
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Di-tert-butylphenol
https://en.wikipedia.org/wiki/2,4,6-Tri-tert-butylphenol
https://www.tcichemicals.com/JP/en/p/T0359
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8355755.htm
https://www.sciencemadness.org/smwiki/index.php/Butylated_hydroxytoluene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data
2,6-Di-tert-
butylphenol

2,4,6-Tri-tert-
butylphenol

Butylated
Hydroxytoluene
(BHT)

¹H NMR (CDCl₃, δ

ppm)

~7.0 (m, 3H, Ar-H),

~5.0 (s, 1H, OH), ~1.4

(s, 18H, t-Bu)

~7.21 (s, 2H, Ar-H),

~5.02 (s, 1H, OH),

~1.45 (s, 18H, o-t-Bu),

~1.30 (s, 9H, p-t-Bu)

[8]

~6.9 (s, 2H, Ar-H),

~4.9 (s, 1H, OH), ~2.2

(s, 3H, CH₃), ~1.4 (s,

18H, t-Bu)

¹³C NMR (CDCl₃, δ

ppm)

~152 (C-O), ~135 (C-

t-Bu), ~123 (Ar-C-H),

~118 (Ar-C-H), ~34

(C(CH₃)₃), ~30

(C(CH₃)₃)

~151.3 (C-O), ~141.4

(p-C-t-Bu), ~134.9 (o-

C-t-Bu), ~121.8 (Ar-C-

H), ~34.5 (C(CH₃)₃),

~31.7 (p-C(CH₃)₃),

~30.4 (o-C(CH₃)₃)[8]

~152 (C-O), ~135 (C-

t-Bu), ~128 (C-CH₃),

~125 (Ar-C-H), ~34

(C(CH₃)₃), ~30

(C(CH₃)₃), ~21 (CH₃)

[9]

Key IR Peaks (cm⁻¹)

~3640 (O-H stretch),

~2960 (C-H stretch),

~1430 (C=C stretch)

~3650 (O-H stretch),

~2960 (C-H stretch),

~1480 (C=C stretch)

~3628 (O-H stretch),

~2956 (C-H stretch),

~1440 (C=C stretch)

[10]
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Parameter
2,6-Di-tert-
butylphenol

2,4,6-Tri-tert-
butylphenol

Butylated
Hydroxytoluene
(BHT)

Antioxidant

Mechanism

Hydrogen atom

transfer to neutralize

free radicals.

Hydrogen atom

transfer to neutralize

free radicals. The

resulting phenoxy

radical is highly

stabilized.[11]

Hydrogen atom

transfer to neutralize

peroxy radicals,

forming

hydroperoxides and a

stabilized phenoxy

radical.[3][6]

Oxidation Potential Readily oxidized.

Readily oxidized,

forming a stable,

deep-blue phenoxy

radical.[2]

Low oxidation

potential, indicating

strong reducing

properties.[12] The

first oxidation potential

is ~1.15 V vs Ag/AgCl.

[12][13]

DPPH Radical

Scavenging

Effective radical

scavenger.

Potent radical

scavenger.[11]

Widely used as a

standard for

antioxidant assays.

Experimental Protocols
A standardized method for evaluating the antioxidant activity of these compounds is crucial for

a fair comparison. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a

commonly employed technique.

DPPH Radical Scavenging Assay Protocol

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable

solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the

dark to prevent degradation.

Preparation of Sample Solutions: Prepare a series of concentrations of the test compounds

(2,6-DTBP, 2,4,6-TTBP, and BHT) in the same solvent as the DPPH solution.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.nbinno.com/article/flame-retardants/understanding-246-tri-tert-butylphenol-a-deep-dive-into-antioxidant-mechanisms-and-industrial-benefits
https://en.wikipedia.org/wiki/Butylated_hydroxytoluene
https://www.sciencemadness.org/smwiki/index.php/Butylated_hydroxytoluene
https://en.wikipedia.org/wiki/2,4,6-Tri-tert-butylphenol
https://pmc.ncbi.nlm.nih.gov/articles/PMC11621955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11621955/
https://pubs.acs.org/doi/10.1021/acsorginorgau.4c00067
https://www.nbinno.com/article/flame-retardants/understanding-246-tri-tert-butylphenol-a-deep-dive-into-antioxidant-mechanisms-and-industrial-benefits
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Procedure:

In a microplate or cuvette, add a specific volume of the DPPH solution.

Add an equal volume of the sample solution at different concentrations.

A control sample containing the solvent instead of the antioxidant solution should also be

prepared.

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30

minutes).

Measurement: Measure the absorbance of the solutions at the characteristic wavelength of

DPPH (typically around 517 nm) using a spectrophotometer.

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can

be calculated using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control and A_sample is the absorbance of the

sample.

Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by

plotting the percentage of scavenging activity against the concentration of the antioxidant.

The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of

the DPPH radicals and is a measure of the antioxidant's potency.

Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz,

illustrate the antioxidant mechanism and a typical experimental workflow.
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Caption: Antioxidant mechanism of a sterically hindered phenol.
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Caption: Workflow for comparing antioxidant activity.
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The presence and position of tert-butyl groups significantly influence the properties of these

phenolic compounds. The ortho-substituents in all three compounds provide steric shielding to

the hydroxyl group and the resulting phenoxy radical, which is key to their antioxidant function.

This steric hindrance prevents the phenoxy radical from participating in further chain-

propagating reactions.

2,6-Di-tert-butylphenol (2,6-DTBP) serves as a foundational structure for many hindered

phenol antioxidants. Its two tert-butyl groups flanking the hydroxyl group provide substantial

steric protection.

2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) possesses an additional tert-butyl group at the para

position. This further increases its lipophilicity and can enhance its stability and antioxidant

capacity by providing additional electronic stabilization to the phenoxy radical.[11]

Butylated Hydroxytoluene (BHT) differs from 2,6-DTBP by having a methyl group at the para

position. This seemingly small difference can affect its reactivity and biological activity. The

methyl group is susceptible to oxidation, which can lead to the formation of different

byproducts compared to a para-tert-butyl group.

The choice of a particular hindered phenol for a specific application in drug development or

materials science will depend on a variety of factors, including the desired antioxidant potency,

solubility, thermal stability, and potential for biological interactions. The data and protocols

presented in this guide offer a foundation for making informed decisions in the selection and

application of these important sterically hindered aromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]

2. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]

3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.nbinno.com/article/flame-retardants/understanding-246-tri-tert-butylphenol-a-deep-dive-into-antioxidant-mechanisms-and-industrial-benefits
https://www.benchchem.com/product/b094130?utm_src=pdf-custom-synthesis
https://vinatiorganics.com/butyl-phenols/2-6-di-tertiary-butyl-phenol-2-6-dtbp-cas-128-39-2/
https://en.wikipedia.org/wiki/2,4,6-Tri-tert-butylphenol
https://en.wikipedia.org/wiki/Butylated_hydroxytoluene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. Butylated Hydroxytoluene | 128-37-0 [chemicalbook.com]

6. Butylated hydroxytoluene - Sciencemadness Wiki [sciencemadness.org]

7. 2,4,6-Tri-tert-butylphenol | 732-26-3 | Tokyo Chemical Industry Co., Ltd.(JP)
[tcichemicals.com]

8. 2,4,6-Tri-tert-butylphenol | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]

9. Butylated Hydroxytoluene(128-37-0) 13C NMR spectrum [chemicalbook.com]

10. researchgate.net [researchgate.net]

11. nbinno.com [nbinno.com]

12. Study of the BHT Oxidation Mechanism Coupling Theory and Experiment - PMC
[pmc.ncbi.nlm.nih.gov]

13. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [A Comparative Analysis of Sterically Hindered Phenolic
Antioxidants]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094130#comparative-analysis-of-sterically-hindered-
aromatic-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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